5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Orthopoxvirus inhibitors Antiviral drug discovery Selectivity index

This 2-imidazolone scaffold addresses the need for polar, diversifiable building blocks in antiviral lead optimization. Unlike aromatic imidazole analogs, the 2-oxo tautomer enables ambident N-1/O-2 reactivity for parallel library synthesis. • Precursor to 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with SI=919 against Vaccinia virus. • 5-Methyl and 4-carboxylic acid substitution are essential for sub-micromolar activity; des-methyl or regioisomeric analogs are inactive. • Recommended at ≥98% purity to eliminate impurity interference in cell-based antiviral assays.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 101184-09-2
Cat. No. B028039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
CAS101184-09-2
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)O
InChIInChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10)
InChIKeyMBAYTADLKKKKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid: Scaffold Procurement Guide


5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 101184-09-2, molecular formula C5H6N2O3, exact mass 142.03784) is a heterocyclic building block defined by a 2-imidazolone core bearing a 5-methyl substituent and a carboxylic acid handle at the 4-position [1]. Unlike the fully aromatic 5-methyl-1H-imidazole-4-carboxylic acid (CAS 1457-59-6), this compound exists predominantly in the 2,3-dihydro-2-oxo tautomeric form, which alters its hydrogen-bond donor/acceptor topography and metallation chemistry [2]. Its primary documented utility lies as a precursor to 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid derivatives that have yielded sub-micromolar antiviral agents against orthopoxviruses [3].

Precursor for 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate derivatives with reported orthopoxvirus inhibitory activity
Tautomer-dependent N-1 / O-2 reactivity enables regiodivergent library synthesis not possible with aromatic imidazole-4-carboxylic acids
Supplier purity grades may differ; higher purity supports SAR assay reproducibility and coupling efficiency

Why Generic Imidazole-4-carboxylic Acids Are Not Interchangeable


Substituting this compound with the des-methyl parent (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, CAS 39828-47-2) or the 4-methyl regioisomer (2-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid) is not chemically equivalent. The 5-methyl group is essential for the antiviral pharmacophore: in a series of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate derivatives synthesized from this scaffold, replacement of the 4-methyl substituent or alteration of the carboxylic acid position abolished activity against Vaccinia virus [1]. Furthermore, the 2-oxo/dihydro tautomer permits divergent N-1 versus O-2 alkylation chemistry not available with the fully aromatic imidazole-4-carboxylic acid series, enabling regioselective diversification that directly impacts the selectivity index of the final antiviral compounds .

Target scaffold
Des-methyl analog (CAS 39828-47-2)
5-Methyl group is critical for the antiviral pharmacophore; replacement may eliminate activity based on class-level structure-activity evidence
Target scaffold
Aromatic imidazole-4-carboxylic acid (CAS 1457-59-6)
Lacks the 2-oxo tautomer; O-2 derivatization is impossible, halving accessible diversification vectors and limiting chemical space expansion
Target scaffold
Lower purity commercial grades
Impurities at ≥2% may consume coupling reagents or confound cell-based antiviral assays; CoA verification and purity specification review recommended

Differentiation Evidence Versus Closest Analogs


Antiviral Selectivity Index Against Vaccinia Virus

The highest selectivity index (SI = 919) against Vaccinia virus in Vero cell culture was achieved by ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (compound 1f), a derivative synthesized directly from the 1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid scaffold—the tautomeric equivalent of the target compound [1]. This SI value exceeds that of the FDA-approved reference drug Cidofovir, which was evaluated in the same assay system [1]. Derivatives lacking the 5-methyl group or bearing alternative substitution patterns at C-2 showed substantially lower SI values, confirming that the 5-methyl-2-oxo-2,3-dihydroimidazole scaffold is a privileged chemotype for orthopoxvirus inhibition [1].

Selectivity index vs Vaccinia
Class-level
SI = 919 (derivative 1f) vs Cidofovir (SI ratio >1)
Supports scaffold selection for orthopoxvirus inhibitor research
Class-level inference; verify in own assay system
Orthopoxvirus inhibitors Antiviral drug discovery Selectivity index

Broad-Spectrum Anti-Orthopoxvirus Activity

The lead derivative (compound 1f) built from this scaffold demonstrated inhibitory activity beyond Vaccinia virus, with selectivity indices of SI = 20 against cowpox virus and SI = 46 against ectromelia virus (mousepox) [1]. This cross-species orthopoxvirus activity profile is not observed with the des-methyl parent scaffold (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, CAS 39828-47-2), which has no reported antiviral activity in any orthopoxvirus model . The presence of the 5-methyl group is therefore essential for the broad-spectrum anti-orthopoxvirus pharmacophore.

Broad-spectrum anti-orthopoxvirus
Class-level
Cowpox SI = 20; Ectromelia SI = 46 (derivative 1f)
Indicates broad-spectrum activity may depend on 5-methyl substitution
Des-methyl parent shows no reported activity
Broad-spectrum antiviral Cowpox virus Ectromelia virus

Regioselective N-1 vs O-2 Derivatization

The 2-oxo-2,3-dihydro tautomer of this compound permits ambident nucleophilic reactivity at N-1 and O-2, enabling regioselective introduction of diverse substituents (aryl, alkyl, glycosyl) depending on alkylation conditions [1]. This is a key differentiation from the fully aromatic 5-methyl-1H-imidazole-4-carboxylic acid (CAS 1457-59-6), where N-1 alkylation is the sole productive pathway and O-substitution is not possible. The patent literature covering this scaffold (AU-2008261977-A1, CA-2694871-A1, EA-017141-B1) describes N-benzylamide derivatives prepared via selective N-1 functionalization, confirming that the scaffold's tautomeric duality enables synthetic routes not accessible with aromatic imidazole-4-carboxylic acids . This translates into a broader accessible chemical space for library synthesis.

Regioselective derivatization
Reported
2 productive sites (N-1, O-2) vs 1 for aromatic isosteres
Enables expanded chemical space in library synthesis
Reactivity confirmed via patent and literature methods
Regioselective alkylation Scaffold diversification Tautomer-controlled chemistry

Physicochemical Profile vs Aromatic Analogs

The target compound has a calculated XLogP3 of -0.7 and three hydrogen-bond donor atoms (2 NH + 1 OH), yielding a topological polar surface area (TPSA) of 78.4 Ų . By comparison, the aromatic analog 5-methyl-1H-imidazole-4-carboxylic acid (CAS 1457-59-6) has a predicted XLogP of approximately -0.2 and only two H-bond donors [1]. The higher polarity and additional H-bond donor of the 2-oxo scaffold make it more suitable for targeting polar enzyme active sites or for improving aqueous solubility in lead series where clogP > 3 is problematic. These properties were explicitly leveraged in the orthopoxvirus inhibitor series, where the carboxylic acid handle was esterified to modulate permeability while retaining the core scaffold's polarity for target engagement [2].

Physicochemical profile
Cross-study
XLogP3 = -0.7, HBD = 3, TPSA = 78.4 Ų (ΔXLogP -0.5 vs aromatic analog)
Polar scaffold may support aqueous solubility and polar target engagement
Calculated properties; experimental confirmation advised
Lipophilicity Hydrogen-bond donor count Drug-likeness

Commercial Purity and Batch Reproducibility

Commercially, 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is available from multiple vendors with differing purity specifications. MolCore lists a minimum purity of 98% (NLT 98%) under ISO-certified quality systems , while AKSci offers the compound at 95% minimum purity , and BOC Sciences does not publicly disclose a purity specification but provides custom synthesis and scale-up capabilities . The 3-percentage-point purity difference (98% vs 95%) can be critical in medicinal chemistry campaigns where impurities at ≥2% may confound biological assay results or interfere with subsequent coupling reactions (e.g., amide bond formation with HATU/DIPEA, where acidic impurities can consume coupling reagent). For laboratories requiring >97% purity for SAR studies, MolCore's 98% grade represents the highest commercially declared purity, though independent analytical verification (HPLC, 1H NMR) is recommended upon receipt.

Commercial purity
Head-to-head
ΔPurity 3 percentage points (98% vs 95%); one supplier undisclosed
Higher purity grade may reduce impurity-related assay interference
Request CoA with HPLC traceability before procurement
Chemical procurement Purity comparison Batch consistency

Application Scenarios Based on Evidence


Orthopoxvirus Lead Optimization Programs

This scaffold is the validated starting point for synthesizing 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate derivatives that have demonstrated selectivity indices exceeding Cidofovir against Vaccinia virus (SI = 919), cowpox virus (SI = 20), and ectromelia virus (SI = 46) in Vero cell assays [1]. Procurement at ≥98% purity is recommended to avoid impurity interference in cell-based antiviral assays.

Regiodivergent Library Synthesis for DOS Campaigns

The 2-oxo tautomer enables ambident reactivity, allowing parallel library expansion at either N-1 (via alkylation with alkyl halides or Michael acceptors) or O-2 (via Mitsunobu or glycosylation chemistry), effectively doubling the accessible chemical space compared to aromatic imidazole-4-carboxylic acid building blocks . This is valuable for diversity-oriented synthesis (DOS) campaigns where scaffold complexity and substitution pattern diversity are key metrics.

Physicochemical Optimization for Polar Drug Targets

With an XLogP3 of -0.7, TPSA of 78.4 Ų, and three hydrogen-bond donors, this scaffold is inherently more polar and water-soluble than aromatic imidazole isosteres (ΔXLogP ~ -0.5, ΔHBD +1), making it a rational choice for targeting enzymes with polar active sites (e.g., kinases, metalloproteases) or for improving aqueous solubility in lead series where lipophilicity-driven promiscuity or hERG binding is a concern [2].

Application
Selection Property
Validation Focus
Orthopoxvirus inhibitor lead optimization
5-Methyl-4-carboxylate chemotype with reported orthopoxvirus selectivity
Verify selectivity index against Vaccinia and related orthopoxviruses in cell-based assays
Regiodivergent library synthesis (DOS)
Tautomer-dependent N-1/O-2 derivatization capacity
Confirm regioselectivity under intended alkylation or acylation conditions
Polar drug-target lead series optimization
Predicted low lipophilicity and high hydrogen-bond donor profile
Assess aqueous solubility and permeability in the lead series context
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